Product packaging for Egfr/her2-IN-9(Cat. No.:)

Egfr/her2-IN-9

Número de catálogo: B12402189
Peso molecular: 513.9 g/mol
Clave InChI: REGOTSLWVKSZRG-GYQWKJCYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Egfr/her2-IN-9 is a potent, selective, and cell-permeable dual inhibitor targeting the tyrosine kinase activity of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These receptors are critical drivers of oncogenic signaling in multiple cancer types, including breast, gastric, and colorectal cancers . The compound functions by competitively binding to the ATP-binding site within the intracellular kinase domain, thereby suppressing receptor autophosphorylation and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which are essential for cancer cell proliferation, survival, and metastasis . Dual inhibition of EGFR and HER2 is a strategically valuable approach in oncology research, as HER2 acts as the preferred dimerization partner for other EGFR family members, and the EGFR/HER2 heterodimer is a particularly potent signaling unit that promotes tumor growth and has been associated with resistance to therapies targeting a single receptor . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the product data sheet for specific information on solubility, storage conditions, purity, and detailed experimental protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25ClFN5O4 B12402189 Egfr/her2-IN-9

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C25H25ClFN5O4

Peso molecular

513.9 g/mol

Nombre IUPAC

(E)-4-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]but-2-enamide

InChI

InChI=1S/C25H25ClFN5O4/c1-34-21-11-19-16(25(29-14-28-19)30-15-4-5-18(27)17(26)9-15)10-20(21)31-24(33)3-2-6-32-12-22-23(13-32)36-8-7-35-22/h2-5,9-11,14,22-23H,6-8,12-13H2,1H3,(H,31,33)(H,28,29,30)/b3-2+/t22-,23+

Clave InChI

REGOTSLWVKSZRG-GYQWKJCYSA-N

SMILES isomérico

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4C[C@@H]5[C@H](C4)OCCO5

SMILES canónico

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CC5C(C4)OCCO5

Origen del producto

United States

Molecular Mechanisms of Action of Egfr/her2 in 9

Target Binding and Kinase Inhibition Profile

The efficacy of EGFR/HER2-IN-9 as a therapeutic agent is rooted in its ability to selectively bind to and inhibit the kinase activity of both EGFR and HER2. This inhibition is a critical first step in disrupting the downstream signaling cascades that promote cancer cell proliferation and survival.

Interaction with ATP-Binding Site of EGFR and HER2 Kinase Domains

At the heart of its mechanism, this compound functions as a competitive inhibitor of adenosine (B11128) triphosphate (ATP) at the catalytic kinase domains of both EGFR and HER2. mdpi.com Tyrosine kinase inhibitors (TKIs) like this compound are designed to occupy the ATP-binding pocket, thereby preventing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. mdpi.com This act of phosphorylation is a pivotal "on" switch for receptor activation and subsequent signal transduction.

The chemical structure of many dual EGFR/HER2 inhibitors, often based on scaffolds like 4-anilinoquinazoline (B1210976), is crafted to fit snugly within this ATP-binding cleft. tandfonline.com Specific chemical moieties on the inhibitor can form crucial hydrogen bonds and hydrophobic interactions with amino acid residues in this pocket, mimicking the binding of ATP's adenine (B156593) region. tandfonline.commdpi.com This competitive and often reversible binding effectively blocks the kinase function of the receptors. mdpi.commedscape.com

Specificity and Selectivity for EGFR and HER2 Compared to Other Kinases

A hallmark of an effective targeted therapy is its ability to act on its intended targets with high specificity, thereby minimizing off-target effects. This compound has demonstrated notable inhibitory activity against EGFR, a mutated form EGFR T790M, and HER2, with IC50 values of 3.2, 8.3, and 14 nM, respectively. medchemexpress.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by half, with lower values indicating greater potency.

The selectivity of dual inhibitors is often achieved by exploiting unique features within the ATP-binding sites of EGFR and HER2. mdpi.com While the kinase domains of the EGFR family share significant homology, subtle differences in their architecture can be leveraged to design molecules that preferentially bind to EGFR and HER2 over other kinases in the human kinome. mdpi.combiorxiv.org For instance, some inhibitors are designed with bulky groups that can orient themselves deep into the ATP binding site, creating hydrophobic interactions that enhance selectivity. tandfonline.com This targeted approach is crucial for maximizing therapeutic efficacy while reducing the potential for toxicity associated with inhibiting other essential kinases.

Kinase TargetIC50 (nM)
EGFR3.2
EGFR T790M8.3
HER214
Data sourced from MedchemExpress. medchemexpress.com

Impact on Receptor Dimerization and Activation Dynamics

The activation of EGFR and HER2 is intricately linked to their ability to form dimers—either with themselves (homodimers) or with each other and other members of the ErbB family (heterodimers). frontiersin.orgnih.gov The formation of these dimers is a prerequisite for the trans-phosphorylation of their intracellular kinase domains and the initiation of downstream signaling. By interfering with this dimerization process, this compound can exert a profound inhibitory effect on cancer cell signaling.

Inhibition of EGFR Homodimerization

Upon binding of a ligand, such as epidermal growth factor (EGF), EGFR undergoes a conformational change that promotes the formation of EGFR-EGFR homodimers. frontiersin.orgbiorxiv.org This dimerization event brings the intracellular kinase domains into close proximity, allowing for their reciprocal phosphorylation and activation. Some tyrosine kinase inhibitors have been shown to induce the formation of inactive EGFR homodimers, effectively sequestering the receptors and preventing productive signaling. aacrjournals.org While the primary mechanism of this compound is kinase inhibition, the stabilization of an inactive conformation can consequently hinder the formation of active homodimers.

Inhibition of HER2 Homodimerization

Unlike other members of the ErbB family, HER2 does not have a known natural ligand. frontiersin.orgmdpi.com However, when HER2 is overexpressed, as is common in certain cancers, it can form homodimers in a ligand-independent manner. nih.govmdpi.com These HER2-HER2 homodimers are constitutively active and contribute to uncontrolled cell growth. While HER2 homodimers are generally considered less potent than certain heterodimers, their inhibition is a key therapeutic goal. mdpi.com Trastuzumab, a monoclonal antibody, has shown preferential activity against breast cancers driven by HER2 homodimers. aacrjournals.org Small molecule inhibitors like lapatinib (B449), which also targets the HER2 kinase, can block the growth induced by HER2 homodimerization. aacrjournals.org By inhibiting the kinase activity of HER2, this compound would similarly render these homodimers signaling-incompetent.

Disruption of EGFR/HER2 Heterodimerization and Other Relevant Heterodimers (e.g., HER2/HER3)

HER2 is the preferred dimerization partner for all other ligand-bound ErbB family members, making heterodimers containing HER2 particularly potent signaling complexes. nih.govmdpi.comcancernetwork.com The EGFR/HER2 heterodimer is a significant driver of oncogenic signaling, and its formation is strongly favored in cells expressing both receptors. biorxiv.org Similarly, the HER2/HER3 heterodimer is a potent activator of the PI3K/AKT pathway, a critical cell survival pathway. nih.govmdpi.com

Inhibitors that target the kinase domains of EGFR and HER2 can disrupt the formation and function of these critical heterodimers. For example, the EGFR-specific TKI ZD1839 (gefitinib) has been shown to induce the formation of inactive EGFR/HER2 and EGFR/HER3 heterodimers, thereby preventing signaling. aacrjournals.org This sequestration of HER2 and HER3 into inactive complexes prevents the formation of active HER2/HER3 heterodimers. aacrjournals.org Similarly, the dual EGFR/HER2 inhibitor lapatinib is effective at blocking signaling that results from both homo- and heterodimerization of these receptors. medscape.com Peptidomimetics designed to target the extracellular domain of HER2 have also been shown to inhibit EGFR:HER2 and HER2:HER3 dimerization. jcancer.org By inhibiting the kinase activity of both EGFR and HER2, this compound is poised to effectively disrupt the signaling output of these crucial heterodimeric complexes, leading to a more comprehensive blockade of tumor-promoting pathways.

Modulation of Downstream Signaling Pathways

Inhibition of EGFR and HER2 typically affects several crucial downstream pathways that regulate cell growth, survival, and proliferation.

Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a central signaling cascade that is often activated by EGFR and HER2. mdpi.commdpi.com Its activation promotes cell survival, growth, and proliferation. mdpi.com Dual EGFR/HER2 inhibitors typically block the phosphorylation and activation of key components of this pathway, such as AKT and mTOR. mdpi.commdpi.com This inhibition can lead to a decrease in anti-apoptotic signals and a reduction in cell proliferation. mdpi.com

RAS/RAF/MAP Kinase (MAPK/ERK) Pathway Inhibition

The RAS/RAF/MAPK/ERK pathway is another critical signaling route activated by EGFR and HER2, which plays a significant role in cell proliferation and differentiation. mdpi.commdpi.comresearchgate.net Inhibition of EGFR and HER2 leads to the suppression of this pathway, resulting in decreased activity of kinases like MEK and ERK. nih.gov This blockade can contribute to the anti-proliferative effects of the inhibitor.

Signal Transducer and Activator of Transcription (STAT) Pathway Modulation (e.g., STAT3)

The STAT pathway, particularly STAT3, can be activated by EGFR and HER2 signaling, contributing to tumor progression and survival. mdpi.comimrpress.comscientificarchives.com Inhibition of these receptors can lead to reduced STAT3 phosphorylation and activation, thereby interfering with the transcription of genes involved in cell survival and proliferation. mdpi.comnih.gov

Cellular Consequences of this compound Mediated Signaling Inhibition

The blockade of the aforementioned signaling pathways by EGFR/HER2 inhibitors culminates in specific cellular outcomes that are detrimental to cancer cells.

Cell Cycle Arrest Induction

A common consequence of EGFR/HER2 inhibition is the induction of cell cycle arrest, often in the G1 phase. medscape.commdpi.comresearchgate.net This is typically achieved by altering the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, a novel dual EGFR/HER2 inhibitor, KU004, was found to induce G0/G1 arrest by downregulating cyclin D1 and CDK4, and increasing p27. nih.gov

Apoptosis Induction

Inhibition of EGFR and HER2 signaling can trigger programmed cell death, or apoptosis, in cancer cells. researchgate.netpnas.orgcapes.gov.br This is often a result of the downregulation of pro-survival proteins and the upregulation of pro-apoptotic proteins. For example, the dual EGFR/HER2 inhibitor KU004 was shown to induce apoptosis in a caspase-dependent manner. nih.gov The combination of inhibiting both the PI3K/mTOR and MEK pathways has been shown to be effective in inducing apoptosis in cancer cells with EGFR mutations. pnas.orgcapes.gov.br

Inhibition of Cell Proliferation and Viability

This compound demonstrates significant anti-proliferative effects by targeting key drivers of cell growth. As an inhibitor of both EGFR and HER2, it blocks the downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are essential for cell cycle progression and survival. mdpi.comnih.gov The dual inhibition of EGFR and HER2 is particularly effective because these receptors can form heterodimers, which are potent activators of these pro-survival pathways. mdpi.comoncotarget.com

In HER2-positive breast cancer cells, which are dependent on HER2 signaling, inhibitors of this pathway can lead to a significant reduction in cell viability. pnas.org Studies on various cancer cell lines have shown that dual EGFR/HER2 inhibitors can effectively suppress cell proliferation. mdpi.comiiarjournals.org For instance, in HER2-overexpressing breast cancer cells, treatment with a dual inhibitor can lead to cell cycle arrest and apoptosis. medscape.com The inhibition of both receptors simultaneously can be more effective than targeting either one alone, especially in cancers where both are expressed. medscape.com

Research has shown that the sensitivity of cancer cells to EGFR/HER2 inhibitors can be influenced by the expression levels of these receptors. researchgate.net Cell lines with higher expression of EGFR and HER2 often exhibit greater sensitivity to the anti-proliferative effects of these inhibitors. researchgate.net

Table 1: Effect of EGFR/HER2 Inhibition on Cell Viability in Different Cancer Cell Lines

Cell LineCancer TypeKey Receptor StatusEffect of Inhibition
SK-BR-3Breast CancerHER2-positive, moderate EGFRDose-dependent decrease in proliferation with dual inhibitors. mdpi.com
NCI-H2170Non-Small Cell Lung CancerHER2-addicted, EGFR-negativeSusceptible to EGFR inhibitors, leading to decreased cell growth. iiarjournals.org
BT474Breast CancerHER2-amplifiedSensitive to single-agent PI3K-mTOR inhibitors (downstream of HER2). pnas.org
HCC827Lung CancerEGFR mutantRequires combined PI3K and MEK inhibition for significant reduction in viability. pnas.org

Suppression of Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality and is often driven by the increased migratory and invasive capabilities of tumor cells. EGFR and HER2 signaling pathways play a critical role in these processes. mdpi.comnih.gov Overexpression of HER2, in particular, is associated with increased invasiveness and metastatic potential. mdpi.com

Inhibition of EGFR and HER2 can effectively suppress cancer cell migration and invasion. This is achieved by disrupting the signaling pathways that regulate the cellular machinery responsible for cell movement. For example, HER2 signaling can promote the activation of small GTPases like Rac1 and Cdc42, which are essential for cell migration. nih.gov By inhibiting HER2, compounds like this compound can prevent the activation of these GTPases and thereby reduce cell motility. nih.gov

Furthermore, EGFR and HER2 signaling can lead to the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and allow cancer cells to invade surrounding tissues. mdpi.comspandidos-publications.com Inhibition of these receptors can, therefore, lead to a decrease in MMP expression and a subsequent reduction in the invasive capacity of cancer cells. spandidos-publications.com Studies have shown that dual EGFR/HER2 inhibitors can significantly inhibit the migration and invasion of various cancer cell lines. spandidos-publications.comaacrjournals.org

Table 2: Impact of EGFR/HER2 Inhibition on Cell Migration and Invasion

Cell LineCancer TypeFinding
Breast Cancer CellsBreast CancerHER2 overexpression enhances cell migration and invasion. nih.govaacrjournals.org
MCF7/Adr (MDR)Breast CancerEGFR/HER2 inhibition decreases CD147 and MMP2/9 expression, inhibiting invasion. spandidos-publications.com
SUM149 (IBC)Inflammatory Breast CancerEGFR inhibition reverses mesenchymal phenotype and inhibits motility and invasiveness. nih.gov
B16OVA, JC, 4T-1, MDA-MB-231, MCF-7Various CancersAmiodarone, which inhibits EGFR signaling, reduces migration and invasion. oncotarget.com

Impact on Epithelial-Mesenchymal Transition (EMT) Phenotype

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased motility, invasiveness, and resistance to therapy. nih.gov EGFR and HER2 signaling pathways are known to be potent inducers of EMT. mdpi.comoncotarget.com Activation of EGFR can lead to the upregulation of transcription factors like Snail and Twist, which are master regulators of EMT. plos.org

Inhibition of EGFR and HER2 can reverse the EMT process, a phenomenon known as Mesenchymal-Epithelial Transition (MET). This involves the re-expression of epithelial markers, such as E-cadherin, and the downregulation of mesenchymal markers, like vimentin. nih.gov By blocking the signaling pathways that drive EMT, EGFR/HER2 inhibitors can restore a less aggressive, epithelial phenotype. nih.govoncotarget.com

For instance, in inflammatory breast cancer cells, treatment with an EGFR inhibitor has been shown to reverse the mesenchymal phenotype and reduce metastasis. nih.gov This effect is often mediated by the upregulation of E-cadherin, which plays a crucial role in cell-cell adhesion and the maintenance of the epithelial state. aacrjournals.org The ability of EGFR/HER2 inhibitors to counteract EMT is a key aspect of their anti-metastatic potential.

Table 3: Role of EGFR/HER2 in Epithelial-Mesenchymal Transition (EMT)

ProcessKey Molecules InvolvedEffect of EGFR/HER2 SignalingEffect of EGFR/HER2 Inhibition
EMT InductionSnail, Twist, VimentinUpregulation of these mesenchymal markers. oncotarget.complos.orgDownregulation of mesenchymal markers. nih.gov
EMT SuppressionE-cadherinDownregulation of this epithelial marker. plos.orgUpregulation of E-cadherin, promoting a more epithelial phenotype. aacrjournals.orgnih.gov
Cell MotilityACTA2, STAT1Increased expression, leading to enhanced migration and invasion. oncotarget.comnih.govReduced expression, leading to decreased cell motility. nih.gov

Preclinical Efficacy Studies of Egfr/her2 in 9

In Vitro Studies in Cancer Cell Lines

Evaluation across Diverse EGFR/HER2-Driven Cancer Types

The in vitro efficacy of inhibitors targeting EGFR and HER2 has been investigated across a spectrum of cancer cell lines, including those derived from lung, breast, gastric, and ovarian cancers. researchgate.netnih.gov Overexpression of HER2 is observed in approximately 15-30% of breast cancers and 10-30% of gastric and gastroesophageal cancers. nih.gov It is also found in other cancer types such as ovarian, lung, colon, and bladder cancers. nih.govmdpi.com The sensitivity of cancer cell lines to dual EGFR/HER2 inhibitors often correlates with the expression levels of these receptors. aacrjournals.org For instance, the NCI-H2170 lung cancer cell line, engineered to express a HER2 mutation, has shown sensitivity to such inhibitors. aacrjournals.org In breast cancer, cell lines like SKBR3, which are HER2-positive, are commonly used to evaluate the efficacy of HER2-targeted therapies. iiarjournals.org Similarly, ovarian cancer cell lines such as SKOV-3 and A1847, which express high and moderate levels of HER2 respectively, serve as valuable models. researchgate.net The antitumor activity of these compounds has also been demonstrated in gastric cancer cell lines.

Dose-Dependent Inhibition of Cell Growth and Viability

Studies have consistently demonstrated that EGFR/HER2-IN-9 and similar dual inhibitors exhibit a dose-dependent inhibition of cell proliferation and viability in sensitive cancer cell lines. For example, the inhibitor TAK-285 has been shown to dose-dependently inhibit the proliferation of all tested human breast cancer cell lines and other cancer cell types. oncoscience.us This inhibitory effect is a hallmark of effective targeted therapies, where increasing concentrations of the drug lead to a greater reduction in cancer cell growth. Both trastuzumab and pertuzumab, which target HER2, have been shown to exert a dose-dependent antiproliferative effect on SK-BR-3 breast cancer cells. mdpi.com

Kinase Activity Assays (IC50 determination for EGFR and HER2)

Kinase activity assays are crucial for determining the potency of inhibitors. For this compound, these assays have established its inhibitory concentrations (IC50) against EGFR and HER2. The IC50 values for this compound are 3.2 nM for EGFR, 8.3 nM for the EGFR T790M mutant, and 14 nM for HER2. medchemexpress.com This indicates a high degree of potency against these key oncogenic drivers. For comparison, other dual inhibitors like lapatinib (B449) have reported IC50 values of approximately 3 nM for EGFR and 13 nM for HER2. nih.gov Another compound, afatinib, shows IC50 values of 0.5 nM for EGFR and 14 nM for HER2. nih.gov The potent IC50 values of this compound underscore its potential as an effective dual inhibitor.

Table 1: IC50 Values of Various EGFR/HER2 Inhibitors

Analysis of Receptor Phosphorylation Status in Response to this compound

The mechanism of action of this compound involves the inhibition of receptor phosphorylation, a critical step in the activation of downstream signaling pathways. In HER2-overexpressing cells, treatment with a selective EGFR and HER2 tyrosine kinase inhibitor, PD168393, led to a rapid reversal of the majority of HER2-induced phosphorylation events. pnas.org Studies using other dual inhibitors like lapatinib have shown a dose-dependent inhibition of both EGFR and HER2 phosphorylation. nih.gov For example, in BT-474 breast cancer cells, the EGFR-specific inhibitor ZD1839 was found to abolish EGF- and heregulin-induced activation and phosphorylation of ErbB receptors. aacrjournals.orgnih.gov This inhibition of receptor phosphorylation effectively blocks the signaling cascades that drive tumor growth and survival.

In Vivo Efficacy in Animal Models

Xenograft Models Utilizing Human Cancer Cell Lines

The preclinical efficacy of EGFR/HER2 inhibitors has been further validated in in vivo xenograft models, where human cancer cells are implanted into immunodeficient mice. These models provide a more complex biological system to assess antitumor activity. For instance, gefitinib (B1684475), an EGFR inhibitor, has demonstrated enhanced antitumor activity in xenografts of Daoy/HER2 medulloblastoma cells, which overexpress HER2. nih.gov Similarly, the combination of anti-EGFR and anti-HER2 monoclonal antibodies has shown a synergistic therapeutic effect in pancreatic carcinoma xenografts. aacrjournals.org In a HER2-amplified, PIK3CA mutant breast cancer xenograft model (HCC1954), the combination of an AKT inhibitor with the EGFR/HER2/HER3 inhibitor AZD8931 resulted in enhanced antitumor activity. spandidos-publications.com These in vivo studies, utilizing cell lines from various cancers including breast, pancreatic, and ovarian, provide strong evidence for the potential therapeutic benefit of dual EGFR/HER2 inhibition in a clinical setting. iiarjournals.orgnih.govaacrjournals.orgamegroups.org

Table 2: Compound Names Mentioned

Based on a thorough review of available scientific literature, there is very limited public information regarding the specific chemical compound "this compound".

One source identifies "this compound," also referred to as Compound 1, as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). medchemexpress.com The reported 50% inhibitory concentrations (IC50) are as follows:

EGFR: 3.2 nM

EGFR T790M mutant: 8.3 nM

HER2: 14 nM medchemexpress.com

These values indicate the compound's potency in a laboratory setting against these specific protein kinases.

However, no publicly accessible preclinical efficacy studies, including research involving Patient-Derived Xenograft (PDX) models, transgenic mouse models, or assessments of in vivo tumor growth inhibition, pharmacodynamic effects, or tolerability for "this compound" could be located.

Consequently, it is not possible to generate the requested article with scientifically accurate and specific data for "this compound" according to the provided outline. The detailed preclinical data required for sections on PDX models, transgenic models, tumor growth inhibition, pharmacodynamic biomarker modulation, and preclinical tolerability are not available in the searched resources.

To fulfill the request, access to the specific scientific publications detailing the preclinical development of "this compound" would be necessary. The citations " amegroups.org" and " aging-us.com" included in the user's provided outline likely refer to these specific documents, which are not available through the general search.

Structure Activity Relationship Sar and Design Principles for Egfr/her2 in 9

Key Chemical Scaffolds and Their Contributions to Dual Inhibition

The foundation of a potent kinase inhibitor lies in its core scaffold, which serves as the anchor within the ATP-binding site of the target protein. For dual EGFR/HER2 inhibitors, several heterocyclic systems have proven effective.

The 4-anilinoquinazoline (B1210976) and related pyrimidine (B1678525) scaffolds are among the most extensively studied and successful core structures for EGFR and HER2 inhibitors. researchgate.netfrontiersin.orgplos.orgnih.gov This is due to their ability to mimic the adenine (B156593) ring of ATP, a key component in kinase function. researchgate.netmdpi.com The nitrogen atoms at positions 1 and 3 of the quinazoline (B50416) ring are crucial for binding. plos.org Specifically, the N-1 nitrogen typically forms a critical hydrogen bond with the hinge region of the kinase, anchoring the inhibitor in the ATP-binding pocket. tandfonline.commdpi.com

The design of these derivatives often involves modifications at the 4-, 6-, and 7-positions of the quinazoline ring to enhance potency and selectivity. plos.orgtandfonline.comresearchgate.net Electron-donating groups at the 6- and 7-positions, such as methoxy (B1213986) groups, can enhance the binding affinity. tandfonline.commdpi.com The aniline (B41778) moiety at the C4-position is directed toward a hydrophobic back pocket, and its substitution pattern significantly influences selectivity. tandfonline.comnih.gov For instance, many successful inhibitors like Gefitinib (B1684475), Lapatinib (B449), and Erlotinib are based on the quinazoline scaffold. researchgate.netnih.gov

Table 1: Inhibitory Activity of Representative Quinazoline/Pyrimidine-Based EGFR/HER2 Inhibitors This table is interactive. You can sort and filter the data.

Compound Scaffold Target(s) IC₅₀ (nM) Key Structural Features Reference(s)
Lapatinib Quinazoline EGFR, HER2 EGFR: 27.06, HER2: 18 4-Anilinoquinazoline core mdpi.com, mdpi.com
Gefitinib Quinazoline EGFR 3.22 - 10.41 4-Anilinoquinazoline core mdpi.com, mdpi.com
Erlotinib Quinazoline EGFR 3.0 - 11.65 4-Anilinoquinazoline core mdpi.com
Compound 21 6-bromo-quinazoline EGFRwt 46.1 4-bromo-phenylethylidene-hydrazinyl substitution nih.gov
Compound 13 Quinazoline EGFRwt 5.06 Arylidene-semicarbazone moiety at C-6 mdpi.com
Compound 1f 4-Anilinoquinazoline EGFRwt, HER2 EGFR: 1.4, HER2: 2.1 Macrocyclic polyamine moiety acs.org
Compound 21 6-Salicyl-4-anilinoquinazoline EGFR, HER2 EGFR: 120, HER2: 96 para-Trifluoromethyl at salicylic (B10762653) ring plos.org

While quinazolines are foundational, the development of drug resistance has spurred the creation of novel core structures to replace the quinazoline nucleus while retaining the necessary binding interactions. mdpi.com

Thiophene-based Scaffolds: Thiophene derivatives, such as thieno[2,3-d]pyrimidine (B153573) and thieno[2,3-d] mdpi.comnih.govchemrxiv.orgtriazine, have emerged as promising core structures for dual EGFR/HER2 inhibitors. mdpi.comnih.gov These scaffolds can effectively mimic the ATP adenine ring and occupy the hinge region. mdpi.com For example, a compound featuring a 6-phenylthieno[2,3-d]pyrimidine scaffold was designed to increase affinity to the binding site. whiterose.ac.uk Another study reported a thieno mdpi.comnih.govchemrxiv.orgtriazine derivative with an IC₅₀ of approximately 0.33 nM against EGFR. mdpi.com

Pyrrolo[3,2-d]pyrimidine Derivatives: This scaffold is another effective hinge binder, with its N-1 and N-3 atoms interacting with key residues in the ATP-binding pocket of HER2 (Met801 and Thr862). researchgate.net Derivatives of pyrrolo[3,2-d]pyrimidine have been designed to bear bicyclic fused rings that fit into the back pocket of the EGFR/HER2 proteins, leading to potent dual inhibition. nih.govcapes.gov.br The compound TAK-285 is a notable example of a potent dual inhibitor based on this scaffold. researchgate.netbiorxiv.org

Isoquinoline-Tethered Quinazolines and Other Fused Systems: Researchers have also explored tricyclic fused systems to enhance inhibitory activity. Novel tricyclic oxazine (B8389632) fused quinazolines have been developed as potent irreversible dual EGFR/HER2 inhibitors. nih.govnih.gov Benzo[g]quinazoline derivatives have also shown significant dual inhibitory effects, with some compounds demonstrating IC₅₀ values in the low nanomolar range for both EGFR and HER2. nih.gov

Table 2: Inhibitory Activity of Novel Scaffold-Based EGFR/HER2 Inhibitors This table is interactive. You can sort and filter the data.

Compound Scaffold Target(s) IC₅₀ (nM) Key Structural Features Reference(s)
Compound 21a Thiophene-acetamide EGFR, HER2 EGFR: 0.47, HER2: 0.14 Thienotriazine and 3-cyanotetrahydrobenzothiophene cores mdpi.com
Compound 13b m-phenylenediamine thieno mdpi.comnih.govchemrxiv.orgtriazine EGFR 0.33 Thienotriazine core mdpi.com
Compound 51m Pyrrolo[3,2-d]pyrimidine EGFR, HER2 EGFR: 2.5, HER2: 0.98 1,2-benzisothiazole ring as back pocket binder nih.gov
Compound 34e Pyrrolo[3,2-d]pyrimidine EGFR, HER2 Potent dual inhibitor Designed to fit ATP pockets of both receptors capes.gov.br
Compound 8 Benzo[g]quinazoline EGFR, HER2 EGFR: 9, HER2: 21 Benzenesulfonamide hybrid nih.gov
Compound 1e Tricyclic oxazine fused quinazoline EGFR, HER2 Potent; 3-4x more potent than Lapatinib Intramolecular cyclization with Michael acceptor group nih.gov

Importance of Specific Substituent Groups on Inhibitory Potency and Selectivity

Beyond the core scaffold, the specific substituent groups attached to it are paramount in fine-tuning the inhibitor's potency and selectivity. These groups modulate interactions with various sub-pockets of the receptor.

The hinge region is a flexible segment that connects the N- and C-lobes of the kinase domain and is a primary anchoring point for ATP-competitive inhibitors. Substituents on the inhibitor's core scaffold can significantly influence the hydrogen bonding interactions with key residues in this region, such as Met793 in EGFR and Met801 in HER2. tandfonline.commdpi.comwhiterose.ac.uk The two core moieties of certain thiophene-based inhibitors, thienotriazine and 3-cyanotetrahydrobenzothiophene, function as the adenine of ATP in the hinge region, forming crucial hydrogen bonds. mdpi.com The N-1 of a pyrimidine ring is proposed to interact with Met793/EGFR or Met801/HER2 through hydrogen bonds, an interaction vital for stable binding. whiterose.ac.uk

The ATP binding site is predominantly hydrophobic, making hydrophobic interactions crucial for ligand stabilization and affinity. chemrxiv.org The aniline moiety at the C4 position of a quinazoline scaffold, for instance, is directed to bind with a neighboring hydrophobic pocket, and the nature of this interaction has a decisive effect on inhibitor selectivity. nih.gov

Simultaneously, electrostatic interactions, including hydrogen bonds and halogen bonds, contribute to binding affinity and specificity. chemrxiv.orgnih.gov Molecular electrostatic potential mapping can reveal electropositive and electronegative regions on the inhibitor, indicating favorable areas for interaction. mdpi.com For example, in some inhibitors, a pyrazolopyridine group participates in hydrophobic interactions, which enforces binding affinity, while other parts of the molecule form hydrogen bonds that anchor the ligand. nih.gov The interplay between hydrophobic and electrostatic forces, mediated by specific substituents, is key to achieving high selectivity and affinity for both EGFR and HER2. mdpi.comresearchgate.netnih.gov

Computational Insights into SAR

Computational methods are indispensable tools in modern drug design, providing deep insights into the structure-activity relationships of inhibitors like EGFR/HER2-IN-9. mdpi.comtandfonline.com

Molecular docking simulations are used to predict the binding pose of an inhibitor within the active site of EGFR and HER2. mdpi.comtandfonline.com These studies help visualize key interactions, such as hydrogen bonds with hinge residues and hydrophobic interactions with the surrounding pocket, thereby explaining the observed biological activity. mdpi.comtandfonline.com For example, docking studies have shown that potent inhibitors fit snugly into the ATP-binding pocket, mimicking the binding of ATP itself. mdpi.com

Molecular dynamics (MD) simulations provide further understanding by revealing the stability of the ligand-receptor complex over time. chemrxiv.orgtandfonline.com Analyses of RMSD (root-mean-square deviation), hydrogen bond occupancy, and binding free energy calculations (like MM-GBSA) can quantify the stability and affinity of the inhibitor for its target. tandfonline.com For instance, a stable RMSD of 2-3 Å for a compound bound to both EGFR and HER2 suggests strong, compatible binding. tandfonline.com These computational approaches allow for the rational design of new derivatives with improved potency and selectivity by predicting how structural modifications will affect target engagement. mdpi.comchemrxiv.org

Table 3: Summary of Computational Insights into EGFR/HER2 Inhibitor Binding This table is interactive. You can sort and filter the data.

Computational Method Insight Provided Example Application Reference(s)
Molecular Docking Predicts binding mode and key interactions (H-bonds, hydrophobic contacts). Showed thienotriazine and tetrahydrobenzothiophene scaffolds mimicking ATP in the hinge region. mdpi.com
Molecular Dynamics (MD) Simulation Assesses the stability of the ligand-protein complex over time. Confirmed stable RMSD (2-3 Å) for hit compounds bound to both EGFR and HER2. tandfonline.com
Binding Free Energy (MM-GBSA) Calculates the binding affinity (ΔGbind) of the inhibitor. Calculated high binding affinity for hit compound ZINC08382411 to both EGFR (-129.6 kJ/mol) and HER2 (-164.0 kJ/mol). tandfonline.com
Molecular Electrostatic Potential (MEP) Mapping Visualizes electrostatic properties to predict interaction sites. Compared electronegative and electropositive regions of a potent compound versus Lapatinib to understand binding differences. mdpi.com
Pharmacophore Modeling Identifies essential structural features required for biological activity. Used to screen libraries for novel inhibitor scaffolds. chemrxiv.org

Molecular Docking Simulations for Binding Affinity Prediction

No published molecular docking studies for "this compound" were found. This type of simulation is used to predict how a ligand, such as an inhibitor, binds to the active site of a protein, like EGFR or HER2. The results typically include binding energy scores (e.g., in kcal/mol) and details of molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the protein's ATP-binding pocket dovepress.comtandfonline.comnih.govresearchgate.net.

Density Functional Theory (DFT) Calculations and Molecular Electrostatic Potential Mapping

There are no available Density Functional Theory (DFT) calculation results or Molecular Electrostatic Potential (MEP) maps for "this compound." DFT studies are employed to understand the electronic structure of a molecule. researchgate.netmdpi.comresearchgate.net MEP maps visualize the electrostatic potential on the electron density surface, identifying electronegative (electron-rich, typically shown in red) and electropositive (electron-poor, shown in blue) regions, which are critical for predicting sites of molecular interaction. mdpi.comnih.gov

HOMO-LUMO Analysis for Electronic Properties

No specific HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) analysis for "this compound" has been published. This analysis, derived from quantum chemical calculations like DFT, is used to determine a molecule's electronic properties, chemical reactivity, and kinetic stability. The energy gap between the HOMO and LUMO is a key parameter; a smaller gap often suggests higher chemical reactivity. mdpi.comtandfonline.comnih.gov The spatial distribution of these frontier orbitals can indicate which parts of the molecule are involved in electron donation (HOMO) and acceptance (LUMO) during interactions with the target receptor. mdpi.comresearchgate.net

Compound Names

Mechanisms of Resistance to Egfr/her2 in 9 and Strategies for Overcoming Them in Preclinical Research

Acquired Resistance Mechanisms

Acquired resistance often emerges through the selection and growth of cancer cell subclones that have developed new ways to survive and proliferate despite the presence of the inhibitor.

Secondary Mutations in EGFR Kinase Domain (e.g., T790M, C797S)

One of the most common mechanisms of acquired resistance to first- and second-generation EGFR inhibitors is the development of secondary mutations within the EGFR kinase domain itself. frontiersin.org The T790M mutation, often called the "gatekeeper" mutation, involves the substitution of a threonine residue with a methionine at position 790. frontiersin.orgdovepress.comaacrjournals.org This change increases the receptor's affinity for ATP, making it difficult for competitive inhibitors to bind effectively. dovepress.comspandidos-publications.com

Third-generation inhibitors were designed to overcome T790M-mediated resistance. However, resistance to these agents can subsequently arise through tertiary mutations, most notably the C797S mutation. dovepress.comspandidos-publications.com This mutation replaces a cysteine residue, which is crucial for the covalent binding of irreversible inhibitors, with a serine, thereby preventing the drug from effectively blocking the receptor. dovepress.comspandidos-publications.com The specific response to subsequent treatments can depend on whether the T790M and C797S mutations are on the same allele (in cis) or different alleles (in trans). dovepress.com Preclinical models have been instrumental in identifying these mutations and testing novel compounds designed to overcome them. dovepress.comaacrjournals.org

Amplification of Bypass Signaling Pathways (e.g., MET, HER2, AXL)

Cancer cells can develop resistance by activating alternative signaling pathways that "bypass" the inhibited EGFR/HER2 pathway, thus reactivating downstream signals necessary for cell growth and survival. techscience.comnih.govmdpi.com

MET Amplification: Amplification of the MET proto-oncogene is a well-documented bypass track. spandidos-publications.commemoinoncology.com Increased MET signaling can reactivate downstream pathways like PI3K/AKT, often through the phosphorylation of HER3 (ErbB3), rendering the cells independent of EGFR signaling. nih.govaacrjournals.org

HER2 Amplification: In the context of resistance to EGFR-specific inhibitors, amplification of the HER2 gene itself can serve as a potent resistance mechanism. frontiersin.orgaacrjournals.orgnih.gov This leads to an overabundance of HER2 receptors, which can signal independently or form heterodimers, sustaining downstream signaling. nih.govresearchgate.net

AXL Amplification: Upregulation and activation of the AXL receptor tyrosine kinase have also been identified as a key bypass pathway. techscience.comaacrjournals.orgmdpi.com AXL activation can promote resistance and is often associated with an epithelial-to-mesenchymal transition (EMT) phenotype. mdpi.com

Preclinical studies have demonstrated that combining EGFR/HER2 inhibitors with inhibitors of these bypass pathways (e.g., MET inhibitors or AXL inhibitors) can successfully overcome resistance. aacrjournals.org

Activation of Downstream Effectors (e.g., KRAS, NRAS, PIK3CA, SRC, BRAF)

Mutations in genes that encode proteins downstream of EGFR/HER2 can lead to constitutive activation of the signaling cascade, making the cells resistant to upstream inhibition. nih.govoncotarget.com

RAS/RAF/MAPK Pathway: Activating mutations in KRAS, NRAS, and BRAF are key drivers of resistance. nih.govoncotarget.complos.orgoncotarget.com These mutations lock the downstream MAPK pathway in an "on" state, promoting cell proliferation regardless of EGFR/HER2 activity. oncotarget.com

PI3K/AKT Pathway: Mutations in PIK3CA, the gene encoding the catalytic subunit of phosphoinositide 3-kinase (PI3K), are another frequent cause of resistance. nih.govoncotarget.complos.org These mutations lead to the persistent activation of the PI3K/AKT survival pathway. oncotarget.comhematologyandoncology.net

SRC Kinase: Activation of the non-receptor tyrosine kinase SRC has also been implicated as a mediator of resistance, as it can reactivate downstream pathways like ERK and AKT. oncotarget.com

Preclinical models expressing these mutations have been crucial for testing combination therapies, such as the addition of MEK or PI3K inhibitors to the primary EGFR/HER2 targeted agent. oncotarget.com

Table 1: Preclinical Findings on Downstream Effector Activation

Downstream Effector Mutation Example Preclinical Observation Potential Strategy
KRAS/NRAS KRAS G12D/G13D Constitutive activation of the MAPK pathway, leading to resistance to EGFR inhibitors. nih.govoncotarget.com Combination with MEK inhibitors.
BRAF BRAF V600E Independent activation of the MAPK pathway, bypassing the need for EGFR signaling. oncotarget.comoncotarget.com Combination with BRAF/MEK inhibitors.
PIK3CA PIK3CA E545K/H1047R Persistent activation of the PI3K/AKT pathway, promoting cell survival despite EGFR blockade. oncotarget.complos.orghematologyandoncology.net Combination with PI3K/AKT inhibitors.

| SRC | N/A (Activation) | Reactivation of ERK and AKT signaling pathways in EGFR-TKI resistant cells. oncotarget.com | Combination with SRC inhibitors. |

This table is based on general findings for the EGFR/HER2 inhibitor class and is not specific to Egfr/her2-IN-9.

Alternative Splicing Variants (e.g., HER2 exon 16 splice variant)

Alternative splicing of the HER2 pre-mRNA can generate protein variants with altered functions that contribute to drug resistance. A notable example is the HER2 exon 16 skipping variant (HER2Δ16). ascopubs.orgamegroups.org This variant results in a HER2 protein that can form constitutively active homodimers, leading to persistent downstream signaling even in the presence of certain inhibitors. ascopubs.org Preclinical research has shown that this splicing event can mediate resistance to EGFR tyrosine kinase inhibitors. nih.gov The study of such variants is critical for understanding complex resistance patterns and developing novel therapeutic strategies. frontiersin.org

Histological Transformation in Preclinical Models

A less common but important resistance mechanism is histological transformation, where the tumor changes its cellular identity. spandidos-publications.com For instance, a lung adenocarcinoma might transform into a squamous cell carcinoma or, more frequently, a small cell lung cancer. spandidos-publications.comamegroups.orgnih.gov This lineage change often makes the tumor insensitive to the original targeted therapy. Preclinical models have been developed to study the molecular drivers of this transformation, which can involve the loss of tumor suppressor genes and the activation of different developmental pathways. amegroups.org

Intrinsic Resistance Mechanisms

Intrinsic, or primary, resistance occurs when a tumor fails to respond to an EGFR/HER2 inhibitor from the outset. d-nb.info This can be due to pre-existing molecular characteristics of the tumor. cancernetwork.com Many of the same mechanisms that cause acquired resistance can also be responsible for intrinsic resistance if they are present before treatment begins. These include:

Pre-existing secondary mutations like T790M, which may be present in a small subclone of cells that are then selected for during treatment.

Co-occurring genetic alterations in bypass pathways or downstream effectors, such as MET amplification or KRAS mutations. d-nb.info

Loss of tumor suppressors like PTEN, which can lead to hyperactivation of the PI3K/AKT pathway.

Specific tumor histology that is inherently less dependent on the EGFR/HER2 signaling pathway.

Understanding these pre-existing factors through comprehensive molecular profiling is a key goal of precision medicine, aiming to select the most effective therapy for each patient from the start.

Based on the conducted research, there is no specific preclinical information available in the public domain regarding the mechanisms of resistance to the chemical compound "this compound" or strategies to overcome them.

The compound "this compound," also referred to as Compound 1, is identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). glpbio.commedchemexpress.com Publicly available data from chemical suppliers indicate its inhibitory concentrations (IC50) as follows:

EGFR: 3.2 nM glpbio.commedchemexpress.com

EGFR T790M mutant: 8.3 nM glpbio.commedchemexpress.com

HER2: 14 nM glpbio.commedchemexpress.com

While this information confirms the compound's activity against its intended targets, including a key resistance mutation (T790M), no detailed scientific articles or preclinical studies were found that specifically investigate acquired resistance to "this compound" or outline therapeutic strategies to counteract such resistance.

The provided outline discusses general mechanisms of resistance observed for the broader class of EGFR/HER2 inhibitors, such as bypass pathway activation and phenotypic alterations, as well as common preclinical strategies like the development of next-generation inhibitors and various combination therapies. scienceopen.commdpi.comaacrjournals.orgnih.govoncotarget.com However, without specific research on "this compound," it is not possible to generate a scientifically accurate article that adheres to the user's request to focus solely on this compound. Attributing general findings from other inhibitors to "this compound" would be scientifically inaccurate.

Therefore, the requested article cannot be generated due to a lack of specific, publicly available research data for the compound .

Preclinical Strategies to Overcome Resistance

Combination Therapy Approaches in Preclinical Models

Targeting Downstream Signaling Pathways

Resistance to this compound can emerge through the activation of signaling pathways downstream of the EGFR/HER2 receptors. This allows cancer cells to bypass the inhibitory effects of the drug and maintain proliferation and survival. Key among these are the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. nih.gov Preclinical research has demonstrated that the simultaneous inhibition of these downstream pathways can be an effective strategy to overcome resistance.

The rationale for this approach lies in the fact that EGFR and HER2 activation ultimately converges on these two major signaling cascades. nih.gov When this compound blocks the upstream receptors, resistant cells can compensate by activating components of these downstream pathways through various mechanisms, such as mutations in KRAS, BRAF, or PIK3CA. nih.govaacrjournals.org For instance, mutations in KRAS or BRAF can lead to constitutive activation of the MAPK pathway, rendering the cells independent of EGFR/HER2 signaling for growth. nih.govmdpi.com Similarly, mutations in PIK3CA or the loss of the tumor suppressor PTEN can lead to the sustained activation of the PI3K/AKT pathway. mdpi.comnih.gov

Studies have shown that combining EGFR/HER2 inhibitors with inhibitors of MEK (a key kinase in the MAPK pathway) or PI3K/mTOR can effectively suppress the growth of resistant cancer cells. frontiersin.orgnih.gov This dual-targeting strategy aims to create a more comprehensive blockade of the signaling network, making it more difficult for cancer cells to develop escape mechanisms.

Table 1: Preclinical Studies on Targeting Downstream Signaling Pathways to Overcome EGFR/HER2 Inhibitor Resistance

Downstream Target Combination Agent(s) Cancer Model Key Findings
MEK Selumetinib or Trametinib Non-small cell lung cancer (NSCLC) Combination with irreversible EGFR-TKIs delayed or overcame acquired resistance. oncotarget.com
PI3K/mTOR Everolimus NSCLC Combination with erlotinib/gefitinib (B1684475) showed potential in overcoming resistance. dovepress.com

Modulating Receptor Trafficking and Internalization

The trafficking and internalization of EGFR and HER2 play a crucial role in regulating their signaling activity. frontiersin.org Alterations in these processes can contribute to resistance to targeted therapies like this compound. frontiersin.org Strategies aimed at modulating receptor trafficking represent a novel approach to counteract resistance.

Under normal conditions, ligand binding induces the internalization of EGFR, leading to its degradation in lysosomes and subsequent signal attenuation. molbiolcell.org However, in some cancer cells, HER2 overexpression can impair EGFR internalization and promote its recycling back to the cell surface, thereby sustaining signaling even in the presence of an inhibitor. frontiersin.orgaacrjournals.org This occurs because HER2, which has no known high-affinity ligand, is a preferred heterodimerization partner for other EGFR family members. oup.commdpi.com The formation of EGFR-HER2 heterodimers can alter the conformation of EGFR in a way that is not optimally recognized by the endocytic machinery, leading to reduced internalization and downregulation. aacrjournals.org

Preclinical studies have explored the use of agents that can promote the internalization and degradation of EGFR and HER2. For example, certain monoclonal antibodies have been shown to induce rapid internalization and subsequent lysosomal degradation of HER2. frontiersin.org By forcing the receptors off the cell surface and into degradative pathways, these approaches can effectively reduce the pool of receptors available for signaling, potentially re-sensitizing resistant cells to this compound. Another potential strategy involves targeting the molecular machinery responsible for endocytosis and receptor sorting.

Table 2: Research Findings on Modulating Receptor Trafficking

Therapeutic Strategy Mechanism of Action Effect on Receptor Trafficking Implication for Overcoming Resistance
Polyclonal and bispecific anti-HER2 antibodies Promote receptor crosslinking Induce rapid internalization and degradation of HER2 frontiersin.org Reduces surface HER2 levels, potentially overcoming resistance.

Inhibition of Other Regulatory Proteins (e.g., Hsp90, Rho GTPase Rac, Phosphatases)

Beyond the core signaling pathways, other regulatory proteins play a significant role in the stability, function, and signaling output of EGFR and HER2. Targeting these proteins offers alternative avenues to overcome resistance to this compound.

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the conformational stability and function of numerous client proteins, including mutated and overexpressed forms of EGFR and HER2. austinpublishinggroup.comdovepress.commdpi.com Cancer cells are often more reliant on Hsp90 activity than normal cells to maintain their oncoproteins. amegroups.org Inhibition of Hsp90 leads to the degradation of its client proteins, including EGFR and HER2, thereby providing a mechanism to overcome resistance. austinpublishinggroup.comnih.gov Preclinical studies have shown that Hsp90 inhibitors can effectively down-regulate the expression of both wild-type and mutant EGFR, as well as HER2, and sensitize resistant cells to EGFR-targeted therapies. dovepress.comnih.gov

Rho GTPase Rac is a key molecular switch that is activated by EGFR/HER2 signaling and plays a critical role in cell proliferation, survival, and migration. d-nb.infonih.gov Elevated expression and activation of Rac have been observed in cancer cells resistant to EGFR/HER2 inhibitors. d-nb.infonih.gov Therefore, inhibiting Rac has emerged as a potential strategy to overcome this resistance. d-nb.info Preclinical studies have demonstrated that Rac inhibitors can inhibit the viability and induce apoptosis in breast cancer cells that have developed resistance to EGFR/HER2 targeted therapies. d-nb.infonih.gov

Phosphatases are enzymes that remove phosphate (B84403) groups from proteins, thereby acting as negative regulators of tyrosine kinase signaling. The activity of protein tyrosine phosphatases (PTPs) can influence the phosphorylation status and signaling of EGFR and HER2. life-science-alliance.org Loss of phosphatase activity or alterations in their function can contribute to the hyperactivation of EGFR/HER2 signaling and resistance to inhibitors. Conversely, enhancing the activity of specific phosphatases that target EGFR and HER2 could be a therapeutic strategy. life-science-alliance.org For example, PTPN12 has been shown to dephosphorylate and attenuate HER2 signaling. mdpi.com Identifying and activating such phosphatases could provide a novel approach to counteract resistance.

Table 3: Preclinical Data on Inhibiting Other Regulatory Proteins

Regulatory Protein Inhibitor(s) Cancer Model Key Findings
Hsp90 Ganetespib, Luminespib Non-small cell lung cancer (NSCLC) Hsp90 inhibition led to the degradation of mutant EGFR and overcame resistance to EGFR-TKIs. amegroups.org
Hsp90 Tanespimycin (17-AAG) HER2+ Breast Cancer Promoted HER2 degradation and was effective against trastuzumab-resistant cells. austinpublishinggroup.com
Rac EHop-016, MBQ-167 Breast Cancer Inhibited viability and induced apoptosis in cells resistant to EGFR/HER2 targeted therapy. d-nb.infonih.gov

Computational and Systems Biology Modeling in Egfr/her2 in 9 Research

Predictive Modeling of Kinase Inhibitor Specificity

Predictive modeling is a cornerstone of modern drug discovery, enabling the early assessment of a compound's selectivity profile across the human kinome. For a dual inhibitor like Egfr/her2-IN-9, which targets both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), achieving the desired specificity is critical to its therapeutic efficacy and safety profile.

Computational models are employed to predict the binding affinity of a ligand to various kinase isoforms. researchgate.net These models are often built using machine learning algorithms trained on large datasets of known kinase inhibitors and their activities. researchgate.net For instance, a knowledge-based computational classification model was developed to predict the specificity of molecules for EGFR and HER2 isoforms, using a dataset of 519 compounds with inhibitory activity against both. researchgate.net Such models can utilize various molecular fingerprints and classifiers to distinguish between inhibitors that are specific to EGFR, HER2, or both. researchgate.net This approach is crucial for designing novel compounds with a desired dual-inhibitory profile while minimizing off-target effects that could lead to toxicity. By analyzing the structural features that confer specificity, these models can guide the rational design of more potent and selective inhibitors. nih.gov

Table 1: Inhibitory Activity of this compound

TargetIC₅₀ (nM)
EGFR3.2
EGFR (T790M)8.3
HER214
Data sourced from MedchemExpress. medchemexpress.com

Molecular Dynamics Simulations to Elucidate Allosteric Mechanisms and Conformational Changes

Molecular dynamics (MD) simulations are powerful computational tools that provide a dynamic view of the interactions between a ligand and its target protein at an atomic level. researchgate.net For EGFR and HER2, which undergo complex conformational changes upon activation and inhibition, MD simulations are invaluable for understanding their regulation. These simulations can reveal how the binding of an inhibitor like this compound can stabilize specific conformational states of the kinase domain, leading to the inhibition of its catalytic activity.

Furthermore, MD simulations are instrumental in elucidating allosteric mechanisms, where the binding of a molecule at one site affects the activity at a distant site. oncoscience.us In the context of EGFR/HER2, allosteric regulation plays a crucial role in their function and in the mechanisms of resistance to some inhibitors. By simulating the dynamic behavior of the receptor-inhibitor complex over time, researchers can identify key residues and networks of interactions that are critical for allosteric communication. For example, MD simulations have been used to study how mutations in HER2 can lead to allosteric activation through covalent homodimerization. oncoscience.us

Network-Based Structural Studies of Allosteric Pathways

Complementing MD simulations, network-based structural studies offer a framework to analyze the complex web of interactions within a protein and identify pathways of allosteric communication. In this approach, the protein is represented as a network of interconnected nodes (amino acid residues), and the edges between them represent their interactions. By analyzing the properties of this network, it is possible to identify communities of residues that move and function in a coordinated manner and to map the pathways through which signals are transmitted from allosteric sites to the active site.

These studies have been applied to EGFR and HER2 to understand how mutations and inhibitor binding can alter the internal communication within the kinase domain. This approach can help to identify previously unknown allosteric sites that could be targeted for the development of novel inhibitors with distinct mechanisms of action. Such network analyses can provide insights into how allosteric mutations in HER2 affect its activation and pharmacological response. oncoscience.us

Quantitative Systems Pharmacology (QSP) and PK/Pharmacodynamic (PD) Modeling in Preclinical Settings

Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates data from various sources to create a mechanistic model of the interactions between a drug, the biological system, and the disease process. researchgate.netnih.gov QSP models for HER2-positive cancers can incorporate details of receptor trafficking, dimerization, signaling pathways, and the effects of inhibitors. researchgate.netnih.gov These models can be used to simulate the effects of different dosing regimens and to predict the efficacy of combination therapies in preclinical models. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a related approach that focuses on the relationship between the drug's concentration in the body (PK) and its therapeutic effect (PD). nih.gov In preclinical studies of EGFR/HER2 inhibitors, PK/PD models are used to correlate the drug's exposure in plasma and tumor tissue with the inhibition of downstream signaling molecules and tumor growth. These models are essential for optimizing dosing schedules and for translating preclinical findings to clinical settings. For instance, a PK/PD model was developed for a dual HER2/HER3 antibody to predict the efficacious clinical dose based on preclinical data.

Integration of Experimental Data (e.g., Mass Spectrometry Phosphotyrosine Data) with Computational Models

The predictive power of computational models is greatly enhanced by their integration with experimental data. High-throughput experimental techniques, such as mass spectrometry-based phosphoproteomics, provide a wealth of quantitative data on the state of signaling networks in response to stimuli or inhibitors. nih.gov This data can be used to parameterize and validate computational models of EGFR/HER2 signaling.

By integrating phosphotyrosine data with models like Partial Least Squares Regression (PLSR), researchers can identify the signaling events that are most critical for cellular responses such as proliferation and migration. nih.gov This integrated approach allows for the deconvolution of the complex signaling networks downstream of EGFR and HER2 and can help to identify biomarkers that predict the response to inhibitors like this compound.

In Silico ADME Prediction for Compound Optimization

The journey of a drug from administration to its target and subsequent elimination from the body is described by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME models use computational algorithms to predict a compound's physicochemical and pharmacokinetic properties based on its chemical structure.

For compounds like this compound, these models can predict parameters such as solubility, permeability, metabolic stability, and potential for drug-drug interactions. nih.govmdpi.com This information is vital for optimizing the lead compound to ensure that it has good "drug-like" properties. For example, in silico ADME studies have been used to evaluate and guide the design of novel dual EGFR/HER2 inhibitors, ensuring that the synthesized compounds have appropriate pharmacokinetic profiles for potential human use. nih.govmdpi.com

Preclinical Biomarker Discovery and Validation for Egfr/her2 in 9 Response and Resistance

Identification of Molecular Alterations Predictive of Response to EGFR/HER2-IN-9

The sensitivity of tumors to dual EGFR/HER2 inhibitors is largely determined by their dependency on the signaling pathways driven by these receptors. Preclinical models have been instrumental in identifying specific genetic and molecular features that predict a positive response to this class of targeted therapies. nih.gov

Specific EGFR/HER2 Mutations

The presence of specific activating mutations within the kinase domains of EGFR and HER2 is a primary predictor of response to tyrosine kinase inhibitors (TKIs). mdpi.com These mutations render the cancer cells "addicted" to the signaling output from these receptors, making them highly vulnerable to targeted inhibition.

EGFR Mutations: Activating mutations in the EGFR gene are well-established biomarkers. The most common are small, in-frame deletions in exon 19 and the L858R point mutation in exon 21, which together account for approximately 90% of sensitizing mutations in contexts like non-small cell lung cancer (NSCLC). nih.gov Preclinical models demonstrate that cell lines harboring these mutations are particularly sensitive to EGFR TKIs. nih.govresearchgate.net

HER2 (ERBB2) Mutations: Activating mutations in HER2 are also critical determinants of sensitivity. Unlike HER2 amplification, these mutations are a distinct mechanism of oncogenic activation. nih.gov Preclinical studies have shown that various HER2 mutations, particularly insertions in exon 20, are oncogenic and confer sensitivity to irreversible pan-HER inhibitors. nih.govaacrjournals.org Functional characterization of numerous HER2 somatic mutations has validated them as drug targets. aacrjournals.org For instance, the irreversible inhibitor neratinib (B1684480) has shown efficacy against a range of HER2-mutant cancers in preclinical models. aacrjournals.orgnih.gov

Table 1: Preclinical Data on Sensitizing EGFR/HER2 Mutations to TKIs

GeneMutation TypeCommon Location(s)Effect on TKI SensitivityExample Inhibitor(s) with Preclinical EfficacyCitation(s)
EGFR In-frame DeletionsExon 19Confers high sensitivityGefitinib (B1684475), Erlotinib, Afatinib nih.govresearchgate.net
EGFR Missense MutationExon 21 (L858R)Confers high sensitivityGefitinib, Erlotinib, Afatinib nih.gov
HER2 In-frame InsertionsExon 20 (e.g., YVMA)Confers sensitivity, especially to irreversible inhibitorsNeratinib, Afatinib nih.govaacrjournals.org
HER2 Missense MutationsKinase Domain (e.g., V777L)Activating; confers sensitivityNeratinib aacrjournals.org

EGFR/HER2 Gene Amplification and Overexpression Levels

Beyond specific mutations, the sheer quantity of the target receptors on the cancer cell surface is a crucial biomarker.

HER2 Amplification/Overexpression: HER2 gene amplification, leading to protein overexpression, is a hallmark of a subset of breast, gastric, and other cancers. mdpi.comnih.govaacrjournals.org This high level of HER2 protein leads to constitutive receptor homodimerization and activation, driving tumor growth. aacrjournals.org Preclinical models have consistently shown that high HER2 expression levels are associated with sensitivity to HER2-targeted therapies, including dual EGFR/HER2 TKIs. nih.gov In approximately 20-30% of breast cancers, HER2 amplification is a key driver and a predictive marker for response. nih.govaacrjournals.org

EGFR Amplification: While less common as a primary driver compared to mutation, EGFR gene amplification can also occur and predict response. nih.gov In some preclinical studies, increased EGFR copy number has been associated with sensitivity to EGFR-targeting agents. researchgate.net

HER2/HER3 Heterodimerization Status

The HER family receptors function through a complex network of homo- and heterodimers. The HER2/HER3 heterodimer is a particularly potent signaling unit. oncoscience.us HER3 lacks intrinsic kinase activity but contains multiple docking sites for the PI3K/AKT pathway, a critical cell survival cascade. nih.govnih.gov

In preclinical studies, the formation of HER2/HER3 heterodimers, often indicated by high levels of phosphorylated HER3 (p-HER3), is a strong predictor of dependence on the HER signaling axis. researchgate.netoncoscience.us For the investigational dual EGFR/HER2 inhibitor TAK-285, preclinical analyses of breast cancer cell lines revealed a direct correlation between sensitivity to the drug and high expression of both HER2 and HER3, along with high levels of p-HER3. nih.govoncoscience.us This suggests that cancer cells reliant on the HER2/HER3 heterodimer for survival are particularly vulnerable to inhibitors that block HER2's kinase activity, thereby preventing the trans-phosphorylation and activation of its partner, HER3. oncoscience.usnih.gov

Biomarkers of Acquired Resistance in Preclinical Models

Despite initial responses, tumors often develop acquired resistance to targeted therapies. Preclinical models, developed by exposing sensitive cell lines to escalating drug concentrations, have been vital for elucidating the underlying molecular mechanisms. researchgate.netaacrjournals.org

Emergence of Secondary Mutations

One of the most common mechanisms of acquired resistance is the emergence of new mutations in the target oncogene that prevent the drug from binding effectively.

Secondary EGFR Mutations: For first- and second-generation EGFR inhibitors, the T790M "gatekeeper" mutation is the predominant resistance mechanism. frontiersin.org For third-generation inhibitors, other mutations like C797S can emerge. frontiersin.org

Secondary HER2 Mutations: In the context of HER2 inhibition, analogous resistance mutations appear. While the HER2 T798I gatekeeper mutation has been identified, preclinical studies show that other secondary mutations are also frequent drivers of resistance to TKIs like neratinib. nih.govbiorxiv.org For example, the acquired HER2 mutations L755S and T862A have been shown in preclinical models to promote resistance by enhancing HER2 activation and impairing drug binding. nih.gov

Table 2: Preclinical Examples of Acquired Resistance Mutations to HER TKIs

GenePrimary SensitivityInhibitor ClassAcquired Resistance MutationMechanism of ResistanceCitation(s)
EGFR Exon 19 del / L858R1st/2nd Gen TKIT790MAlters ATP binding pocket, increases ATP affinity frontiersin.org
HER2 Activating MutationsPan-HER TKI (Neratinib)T798I (Gatekeeper)Steric hindrance of drug binding nih.govbiorxiv.org
HER2 Activating MutationsPan-HER TKI (Neratinib)L755S, T862AEnhanced HER2 activation, impaired drug binding nih.gov

Activation of Bypass Signaling Pathways

Tumor cells can develop resistance by activating alternative signaling pathways that effectively "bypass" the inhibited EGFR/HER2 pathway, thereby reactivating downstream signals crucial for survival and proliferation, such as the PI3K/AKT and MAPK pathways. mdpi.comnih.govresearchgate.net

MET Amplification: Amplification of the MET proto-oncogene is a well-documented bypass track. MET activation can phosphorylate HER3, reactivating the PI3K/AKT pathway even in the presence of an EGFR/HER2 inhibitor. nih.govnih.gov

HER2 Amplification (as a resistance mechanism): In tumors initially driven by an EGFR mutation and treated with an EGFR-specific TKI, the subsequent amplification of the HER2 gene can emerge as a mechanism of acquired resistance. nih.gov This HER2 amplification provides an alternative, potent signal to the downstream pathways. nih.govnih.gov

Downstream Pathway Activation: Resistance can also arise from mutations in components downstream of EGFR/HER2, such as in the PI3K/AKT/mTOR or MAPK pathways. frontiersin.org Such alterations make the cell's survival independent of the upstream signals from the HER receptors. frontiersin.orgportlandpress.com

Application of Multi-Omics Technologies (e.g., RNA-seq, Phosphoproteomics) in Preclinical Biomarker Discovery

The application of multi-omics technologies like RNA sequencing (RNA-seq) and phosphoproteomics is a cornerstone of modern preclinical research for targeted cancer therapies. These powerful techniques provide a global view of the molecular changes within cancer cells upon drug treatment, offering deep insights into the mechanisms of drug sensitivity and the development of resistance.

RNA-sequencing (RNA-seq) allows for a comprehensive analysis of the transcriptome, which is the complete set of RNA transcripts in a cell. In the context of a drug like this compound, RNA-seq would be employed in preclinical models (such as cancer cell lines or patient-derived xenografts) to:

Identify Gene Expression Signatures of Sensitivity: By comparing the transcriptomes of sensitive versus resistant cancer models, researchers can identify genes or gene pathways whose expression levels correlate with a positive response to the drug.

Elucidate Mechanisms of Action: Changes in gene expression following treatment can illuminate the downstream signaling pathways that are modulated by the inhibitor.

Uncover Resistance Mechanisms: The development of resistance is often accompanied by significant alterations in the transcriptome. RNA-seq can pinpoint the upregulation of bypass signaling pathways or changes in the expression of drug targets and transporters that contribute to acquired resistance.

Phosphoproteomics , on the other hand, focuses on the phosphoproteome—the subset of proteins that are post-translationally modified by phosphorylation. This is particularly relevant for kinase inhibitors like those targeting EGFR and HER2, as their primary function is to block the phosphorylation events that drive oncogenic signaling. In preclinical studies of an agent like this compound, phosphoproteomics would be used to:

Confirm Target Engagement: A primary application is to verify that the drug is hitting its intended targets by measuring the decreased phosphorylation of EGFR, HER2, and their immediate downstream effectors.

Map Signaling Pathway Modulation: By quantifying changes in phosphorylation across thousands of proteins, researchers can map the broader impact of the inhibitor on cellular signaling networks, such as the PI3K/AKT/mTOR and MAPK pathways.

Discover Novel Biomarkers of Response and Resistance: Alterations in the phosphorylation status of specific proteins can serve as highly sensitive and dynamic biomarkers. For instance, the reactivation of certain signaling pathways at the phosphoprotein level can be an early indicator of developing resistance.

While the principles of these technologies are well-established, their specific application to this compound has not been detailed in available scientific literature. The data tables below are illustrative examples of how such findings would typically be presented, based on studies of other EGFR/HER2 inhibitors.

Table 1: Illustrative RNA-Seq Data for Preclinical Models Treated with an EGFR/HER2 Inhibitor (Note: This table is a hypothetical representation and is not based on actual data for this compound)

GeneFold Change (Resistant vs. Sensitive)Associated PathwayPotential Implication
MET+5.2Bypass SignalingUpregulation may confer resistance
AXL+4.8Bypass SignalingActivation linked to acquired resistance
CCND1-3.5Cell CycleDownregulation indicates cell cycle arrest in sensitive cells

Table 2: Illustrative Phosphoproteomics Data for Preclinical Models Treated with an EGFR/HER2 Inhibitor (Note: This table is a hypothetical representation and is not based on actual data for this compound)

PhosphositeFold Change (Post-treatment)ProteinPotential Implication
EGFR (pY1068)-10.3EGFRSuccessful target engagement
HER2 (pY1248)-9.7ERBB2Successful target engagement
AKT1 (pS473)+6.1 (in resistant models)AKT1Reactivation of PI3K/AKT pathway as a resistance mechanism

The generation of such data specific to this compound is a crucial next step in its preclinical development pipeline to guide its future clinical investigation.

Future Research Directions and Unmet Needs in Egfr/her2 in 9 Research

Exploration of Novel Scaffold Chemistries for Enhanced Potency and Selectivity

A primary challenge in EGFR/HER2 inhibitor development is achieving high potency against cancer cells while minimizing effects on wild-type EGFR, which is crucial for the function of normal tissues. nih.gov The exploration of novel chemical scaffolds is a critical unmet need to improve the therapeutic window. While early inhibitors were often based on a quinazoline (B50416) core, recent research has demonstrated the potential of diverse heterocyclic systems. nih.govnih.gov

Future research for inhibitors like EGFR/HER2-IN-9 should focus on:

Designing Novel Cores: Moving beyond established scaffolds like quinazoline and pyrimidine (B1678525) to explore unique core structures such as pyrrolo[3,2-d]pyrimidines, thienotriazines, and thiazolidinones. mdpi.comacs.orgresearchgate.net The aim is to identify scaffolds that can form unique and strong interactions within the ATP-binding pocket of EGFR and HER2. nih.gov

Conformational Constraint: Synthesizing conformationally constrained analogues can lock the molecule into a bioactive conformation, enhancing binding affinity and potency. nih.gov This strategy led to the identification of potent inhibitors against both wild-type and mutant EGFR. nih.gov

Targeting Resistance Mutations: A significant portion of clinical resistance arises from mutations like T790M. nih.gov Novel scaffolds must be evaluated for their ability to effectively inhibit these resistant forms of the enzyme. Some thiophene-based compounds have shown promising affinity for the T790M EGFR mutant. nih.gov

The discovery of new core structures is paramount for developing next-generation inhibitors with superior efficacy and selectivity. mdpi.com

Table 1: Examples of Novel Scaffolds in EGFR/HER2 Inhibitor Development

Scaffold Example Compound Target(s) Reported Potency (IC₅₀) Source(s)
Pyrrolo[3,2-d]pyrimidine 34e (TAK-285) EGFR, HER2 EGFR: Potent (exact IC₅₀ not stated); HER2: Potent (exact IC₅₀ not stated) acs.org
Thieno[2,3-d] nih.govacs.orgacs.orgtriazine derivative 21a EGFR, HER2 EGFR: 0.47 nM; HER2: 0.14 nM nih.gov
Conformationally Constrained Quinazoline 9n EGFR (WT & T790M) EGFR (WT): Potent; EGFR (T790M): Potent nih.gov
Quinazoline Derivative EGFR/HER2-IN-16 EGFR, HER2 EGFR: 6.15 nM; HER2: 9.78 nM medchemexpress.com
Thiazolidinone Derivative Compound 12 EGFR, HER2 EGFR: 0.09 µM; HER2: 0.42 µM researchgate.net

Further Elucidation of Complex Inter-pathway Crosstalk in Resistance Development

Acquired resistance to EGFR/HER2 inhibitors is rarely due to a single mechanism. It often involves a complex and dynamic rewiring of signaling networks, creating significant challenges for durable therapeutic response. A crucial area of future research is to deeply understand the inter-pathway crosstalk that allows cancer cells to evade inhibition by compounds like this compound.

Key areas for investigation include:

Alternative Receptor Tyrosine Kinases (RTKs): One of the most common resistance mechanisms is the upregulation or activation of bypass tracks through other RTKs. nih.gov In EGFR-mutant non-small cell lung cancer (NSCLC), resistance can arise from the amplification of MET and HER2 or the upregulation of AXL. nih.gov Similarly, resistance to HER2-targeted therapies in breast cancer has been linked to the activation of EGFR, HER3, and IGF-1R. nih.gov

Downstream Signaling Pathways: EGFR and HER2 signaling converges on key pathways like RAS/RAF/MEK and PI3K/AKT/mTOR. nih.govresearchgate.net Genetic alterations in molecules within these cascades can render the cancer cell independent of upstream EGFR/HER2 signaling, leading to resistance. nih.gov

Bidirectional Crosstalk with Other Pathways: Signaling pathways such as Notch and Prolactin Receptor (PRLR) have been shown to engage in bidirectional crosstalk with the EGFR/HER2 network. nih.govmdpi.com For instance, HER2 inhibition can lead to a compensatory activation of the Notch pathway, which in turn maintains downstream signaling through ERK and AKT. nih.gov Similarly, PRLR can induce HER2 phosphorylation and activation, providing an alternative route for tumor cell proliferation. mdpi.comresearchgate.net

A deeper understanding of this signaling plasticity is essential for predicting and overcoming resistance to this compound.

Table 2: Key Signaling Pathways Implicated in Resistance to EGFR/HER2 Inhibition

Crosstalk Pathway Key Molecules Implication for Resistance Source(s)
Alternative RTKs MET, AXL, IGF-1R, HER3 Activation provides a "bypass" route for downstream signaling, circumventing the inhibited EGFR/HER2. nih.gov
PI3K/AKT/mTOR PIK3CA, AKT, PTEN Mutations or activation in this pathway can make cell survival independent of EGFR/HER2 signals. nih.govnih.gov
RAS/RAF/MEK/ERK RAS, RAF As a key downstream effector, its independent activation can drive proliferation despite upstream inhibition. nih.gov
Notch Signaling Notch1, HES1 Compensatory activation upon HER2 inhibition can maintain ERK and AKT signaling. nih.govnih.gov
Prolactin Receptor (PRLR) PRLR, JAK2, STAT5 PRL can induce HER2 phosphorylation and activate downstream pathways, promoting endocrine resistance. mdpi.comresearchgate.net

Investigation of this compound Efficacy in Preclinical Models of Additional Cancer Types and Subtypes

While EGFR and HER2 are well-known targets in lung and breast cancer, their aberrant signaling is implicated in a much wider range of malignancies. nih.govyoutube.com A significant unmet need is the systematic evaluation of potent dual inhibitors like this compound across a broader spectrum of preclinical cancer models.

Future research should prioritize efficacy studies in models of:

Gastric and Esophageal Cancers: HER2 is overexpressed in a subset of these cancers and is an approved therapeutic target. nih.govnih.gov

Pancreatic Cancer: Both EGFR and HER2 are overexpressed in pancreatic tumors and contribute to their aggressive biology. nih.govcancernetwork.com

Colorectal Cancer (CRC): While HER2 overexpression is less common than in breast cancer, it occurs in a subset of metastatic CRC and is associated with resistance to standard EGFR-targeted therapies. nih.gov

Head and Neck Squamous Cell Carcinoma (HNSCC): EGFR is a validated target in HNSCC, and co-expression with HER2 is observed. nih.govnih.gov

Glioblastoma: EGFR amplification and mutation are hallmark features of this aggressive brain tumor. nih.gov

Ovarian Cancer: HER2 overexpression is found in a percentage of ovarian cancers and is linked to poor prognosis. nih.gov

Systematically screening this compound in patient-derived xenografts (PDXs) and cell lines from these and other cancers could uncover new therapeutic opportunities and expand its potential clinical application.

Table 3: Potential Indications for this compound Based on Target Expression

Cancer Type Rationale for Preclinical Investigation Source(s)
Non-Small Cell Lung Cancer (NSCLC) Frequent EGFR mutations and HER2 alterations. nih.govnih.govpharmacytimes.com
Breast Cancer HER2 amplification is a defining feature of a major subtype; EGFR is relevant in triple-negative breast cancer. nih.govnih.govmdpi.com
Gastric & Esophageal Cancer HER2 overexpression is a targetable driver in a subset of patients. nih.govnih.gov
Pancreatic Cancer Co-overexpression of EGFR and HER2 is common. nih.govnih.govcancernetwork.com
Colorectal Cancer HER2 amplification can drive malignancy and mediate resistance to other therapies. nih.gov
Head and Neck Cancer EGFR is a known driver and target; potential for HER2 co-expression. nih.govnih.gov

Rational Design of Combination Therapies Based on Preclinical Mechanistic Insights

Given the complexity of resistance mechanisms, monotherapy with this compound is unlikely to be sufficient for long-term disease control in all patients. A critical future direction is the rational design of combination therapies rooted in a mechanistic understanding of tumor biology and resistance pathways.

Future preclinical research should focus on combining this compound with agents that:

Target Downstream Pathways: Co-administration with inhibitors of PI3K, AKT, or MEK could block escape routes and potentially reverse resistance. nih.gov

Inhibit Alternative RTKs: For tumors that develop resistance via MET amplification, combining this compound with a MET inhibitor like cabozantinib (B823) could be a synergistic strategy. nih.gov

Enhance Receptor Inhibition: Combining a small molecule TKI with a monoclonal antibody that targets the same receptor family (e.g., trastuzumab for HER2) can provide a more comprehensive blockade. nih.gov Preclinical studies have shown synergistic effects by combining gefitinib (B1684475) and trastuzumab in NSCLC cell lines. nih.gov

Leverage Antibody-Drug Conjugates (ADCs): The efficacy of HER2-targeted ADCs like trastuzumab deruxtecan (B607063) (T-DXd) can be suppressed by high EGFR expression. nih.gov Combining this compound with such an ADC could enhance its efficacy by modulating receptor internalization dynamics. nih.gov

These combinations must be rigorously tested in relevant preclinical models to identify synergistic interactions and optimal sequencing before moving toward clinical investigation.

Development of Advanced Preclinical Models (e.g., Organoids, 3D Culture Systems) for Efficacy and Resistance Studies

Traditional two-dimensional (2D) cell culture models often fail to predict clinical drug responses accurately because they lack the complex architecture and cell-cell interactions of in vivo tumors. nih.govresearchgate.net To improve the preclinical assessment of this compound, it is imperative to adopt more physiologically relevant model systems.

Future research must leverage:

Three-Dimensional (3D) Spheroids and Organoids: These models recapitulate aspects of tumor biology such as nutrient gradients, cell polarity, and intercellular communication that are absent in 2D cultures. nih.govresearchgate.net Studies have shown that cancer cells grown in 3D are less sensitive to EGFR inhibitors than their 2D counterparts, better mirroring clinical observations. nih.gov

Patient-Derived Organoids (PDOs): Generated directly from a patient's tumor, PDOs retain the genetic heterogeneity and characteristics of the original cancer. nih.govsciltp.com They represent a powerful platform for testing the efficacy of this compound on a personalized basis and for studying patient-specific resistance mechanisms. nih.gov

Co-culture Systems: Tumors are complex ecosystems containing cancer-associated fibroblasts, immune cells, and other stromal components. Incorporating these cell types into 3D models can significantly alter drug response. nih.gov For example, adding fibroblasts to 3D cultures has been shown to increase the efficacy of targeted drugs. nih.gov

Utilizing these advanced models will provide a more accurate understanding of how this compound will perform in patients and will be instrumental in studying the evolution of resistance in a more realistic context. nih.gov

Leveraging Artificial Intelligence and Machine Learning for De Novo Design and Optimization of EGFR/HER2 Inhibitors

The process of drug discovery is traditionally long and resource-intensive. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate the design and optimization of novel inhibitors like this compound. acs.org

Future directions in this area include:

Predictive Bioactivity Modeling: ML models can be trained on large databases of known EGFR inhibitors (e.g., the ChEMBL database containing thousands of compounds) to predict the activity of novel, untested molecules. nih.govacs.orgnih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov

Virtual Screening and Scaffold Hopping: AI algorithms can rapidly screen vast virtual libraries of chemical compounds to identify novel hits with unique scaffolds that bind to the EGFR/HER2 active site. acs.org This can uncover entirely new chemical classes for inhibitor development.

De Novo Drug Design: Generative AI models can design entirely new molecules from the ground up, optimized for desired properties such as high potency, selectivity against wild-type EGFR, and favorable pharmacokinetic profiles.

Predicting Resistance and Synergy: ML can analyze complex biological data to predict which tumors will respond to this compound and to identify the most effective combination therapies based on a tumor's specific molecular profile. researchgate.net

Integrating AI and ML into the drug discovery pipeline promises to significantly shorten development timelines and increase the success rate of creating next-generation EGFR/HER2 inhibitors.

Q & A

Basic Research Questions

Q. What are the key considerations when designing in vitro kinase assays to evaluate EGFR/HER2-IN-9’s inhibitory activity?

  • Methodological Answer :

  • Assay Parameters : Optimize ATP concentrations near the Michaelis constant (Km) to ensure competitive inhibition conditions. Use recombinant kinases (EGFR, HER2) with validated activity .
  • Controls : Include positive controls (e.g., gefitinib for EGFR, lapatinib for HER2) and negative controls (kinase-dead mutants) to validate assay specificity .
  • Replication : Perform triplicate measurements to account for intra-assay variability. Normalize data using Z’-factor calculations to ensure robustness .

Q. How can researchers validate EGFR and HER2 as primary targets of this compound in cellular models?

  • Methodological Answer :

  • Genetic Knockdown : Use siRNA or CRISPR to silence EGFR/HER2 in cancer cell lines (e.g., NCI-H1975 for EGFR L858R mutants) and compare inhibitor efficacy post-knockdown .
  • Phosphorylation Profiling : Perform Western blotting to assess inhibition of downstream signaling (e.g., p-AKT, p-ERK) in dose- and time-dependent studies .
  • Rescue Experiments : Overexpress constitutively active EGFR/HER2 mutants to confirm target dependency .

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals .
  • Outlier Detection : Use Grubbs’ test to identify and exclude outliers, particularly in high-throughput screening datasets .
  • Power Analysis : Predefine sample sizes using pilot data to ensure statistical power (>80%) for detecting significant differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory activity of this compound across different cell lines or model systems?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments in isogenic cell lines (e.g., EGFR wild-type vs. mutant) to isolate genetic variables .
  • Off-Target Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify unintended targets contributing to discrepancies .
  • Meta-Analysis : Systematically compare experimental conditions (e.g., serum concentration, passage number) across studies to identify confounding factors .

Q. What strategies enhance this compound’s selectivity against non-target kinases (e.g., HER3, IGF-1R)?

  • Methodological Answer :

  • Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify residues critical for binding specificity. Mutate non-conserved residues in HER3/IGF-1R to test selectivity .
  • Kinetic Studies : Measure residence time using surface plasmon resonance (SPR) to prioritize compounds with prolonged binding to EGFR/HER2 over off-target kinases .
  • Proteomic Profiling : Use mass spectrometry to quantify kinome-wide engagement in intact cells .

Q. What are the best practices for designing in vivo efficacy studies with this compound in xenograft models?

  • Methodological Answer :

  • Model Selection : Use patient-derived xenografts (PDXs) with confirmed EGFR/HER2 mutations to mimic clinical heterogeneity .
  • Dosing Regimen : Conduct pharmacokinetic (PK) studies to align dosing intervals with compound half-life. Monitor plasma concentrations via LC-MS/MS .
  • Endpoint Criteria : Predefine tumor volume reduction targets (e.g., ≥50% from baseline) and include survival metrics (e.g., progression-free survival) .

Q. How can researchers ensure reproducibility in this compound studies, particularly in multi-institutional collaborations?

  • Methodological Answer :

  • Standardized Protocols : Share detailed SOPs for assays (e.g., cell culture conditions, inhibitor storage) via platforms like protocols.io .
  • Blinded Analysis : Assign independent teams for data collection and analysis to minimize bias .
  • Data Transparency : Deposit raw datasets (e.g., kinase activity, RNA-seq) in public repositories (e.g., Zenodo, Gene Expression Omnibus) with FAIR principles .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.